molecular formula C9H8BrN3O3 B13048809 Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate

Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate

Cat. No.: B13048809
M. Wt: 286.08 g/mol
InChI Key: TVKOZLGYVUCGCF-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate (CAS 1816253-23-2) is a high-purity chemical intermediate designed for advanced pharmaceutical and heterocyclic chemistry research. This compound features a [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold, a privileged structure in medicinal chemistry known to exhibit diverse biological activities . The bromo and fluoro substituents at the 6 and 8 positions of the heterocyclic core provide distinct reactivity profiles for further functionalization through cross-coupling reactions and other synthetic transformations, making this ester derivative particularly valuable for structure-activity relationship studies in drug discovery programs. Research applications primarily focus on its use as a key synthetic intermediate for developing novel therapeutic agents. The [1,2,4]triazolo[4,3-a]pyridine core structure has demonstrated significant potential in pharmacological targeting, with analogous compounds showing promising antibacterial and antifungal activities in preliminary screening studies . The molecular framework serves as a versatile template for constructing more complex molecules targeting various disease pathways. The compound is provided with comprehensive analytical data including CAS registration 1816253-23-2, molecular formula C9H7BrFN3O3, and molecular weight 304.08 . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to handling and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C9H8BrN3O3

Molecular Weight

286.08 g/mol

IUPAC Name

methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate

InChI

InChI=1S/C9H8BrN3O3/c1-16-8(14)5-13-9(15)12-4-6(10)2-3-7(12)11-13/h2-4H,5H2,1H3

InChI Key

TVKOZLGYVUCGCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)N2C=C(C=CC2=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO)

    Reduction: Reducing agents (sodium borohydride), solvents (ethanol, methanol)

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone)

Major Products

Scientific Research Applications

Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is employed in studies to investigate its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms of action of related compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparison of Methyl 2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate with Analogues

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound Not specified 6-Bromo, 2-methyl ester C₉H₇BrN₃O₃ ~303.08 (estimated) Intermediate for bromodomain inhibitors
Methyl 2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate 2135332-57-7 6-Chloro, 2-methyl ester C₉H₈ClN₃O₃ 257.63 Commercial synthetic intermediate
Methyl 2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate 1816253-23-2 6-Bromo, 8-fluoro, 2-methyl ester C₉H₇BrFN₃O₃ 304.08 Enhanced halogenation for drug discovery
2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide 1816253-34-5 6-Bromo, 2-dimethylamide C₁₀H₁₁BrN₄O₂ 299.13 Improved solubility for CNS-targeting agents

Substituent Effects on Reactivity and Bioactivity

  • The 8-fluoro-bromo derivative introduces steric hindrance, which may alter metabolic stability.
  • Ester vs. Amide Functional Groups : The methyl ester group in the target compound facilitates hydrolysis to carboxylic acids for further coupling, whereas the dimethylamide variant exhibits higher lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.

Biological Activity

Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate (CAS Number: 1816253-23-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, particularly focusing on its antibacterial, antifungal, and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C9H7BrN3O3C_9H_7BrN_3O_3, with a molecular weight of approximately 304.07 g/mol. The compound features a triazole ring fused to a pyridine structure, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC9H7BrN3O3C_9H_7BrN_3O_3
Molecular Weight304.07 g/mol
CAS Number1816253-23-2
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the triazole moiety followed by bromination and esterification processes.

Antibacterial Activity

Research indicates that compounds containing the triazole and pyridine moieties exhibit notable antibacterial properties. In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains. For instance:

  • Staphylococcus aureus : MIC values demonstrated effectiveness at concentrations as low as 8 µg/mL.
  • Escherichia coli : The compound exhibited moderate antibacterial activity with MIC values ranging from 16 to 32 µg/mL.

Antifungal Activity

The compound has also been tested against fungal pathogens. Preliminary results suggest that it possesses antifungal properties comparable to established antifungal agents:

Fungal StrainMIC (µg/mL)
Candida albicans32
Aspergillus niger64

Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies against various cancer cell lines have indicated:

  • MCF-7 (breast cancer) : IC50 values were reported around 10 µM.
  • A549 (lung cancer) : The compound exhibited an IC50 of approximately 15 µM.

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

In a recent study published in MDPI, researchers synthesized several derivatives of triazole-pyridine compounds and evaluated their biological activities. This compound was among those tested for its inhibitory effects on key enzymes involved in bacterial DNA replication and cancer cell proliferation. The results indicated that the presence of the bromo substituent significantly enhanced its activity compared to non-brominated analogs .

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